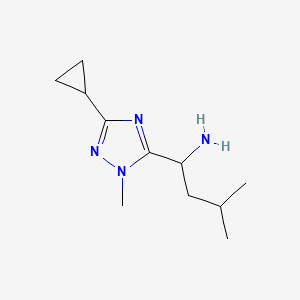
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the introduction of the cyclopropyl and methyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity.
Analyse Chemischer Reaktionen
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-1-amine can be compared with other similar compounds, such as:
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine: This compound has a similar structure but with a different alkyl chain length.
1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine: This compound has a similar structure but with a different substitution pattern on the nitrogen atom. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-7(2)6-9(12)11-13-10(8-4-5-8)14-15(11)3/h7-9H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
BVJKXXJQDGMDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=NC(=NN1C)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


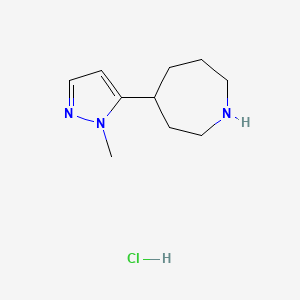
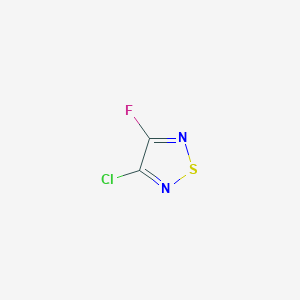
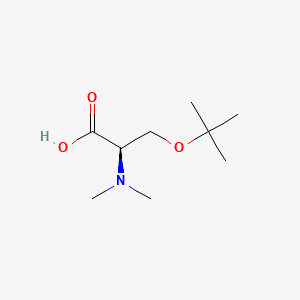
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)



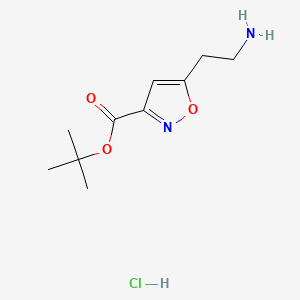

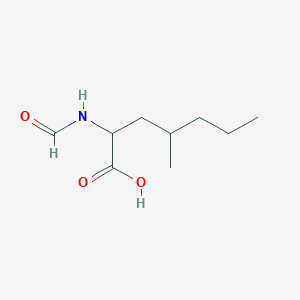
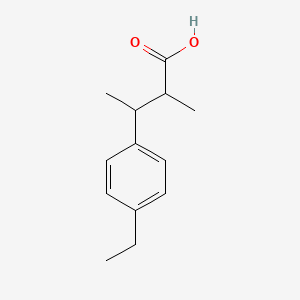
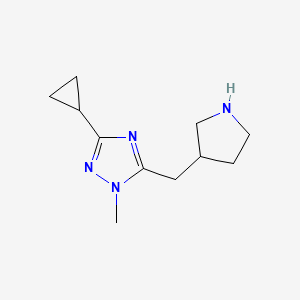
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
